molecular formula C12H17NO3 B14686022 1,3-Propanediol, 2-ethyl-, monocarbanilate CAS No. 25451-65-4

1,3-Propanediol, 2-ethyl-, monocarbanilate

Cat. No.: B14686022
CAS No.: 25451-65-4
M. Wt: 223.27 g/mol
InChI Key: BDRYUPSBSJWEFN-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-ethyl-, monocarbanilate is an organic compound with the molecular formula C12H17NO3. It is a derivative of 1,3-propanediol, where one of the hydroxyl groups is substituted with an ethyl group and the other with a monocarbanilate group. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2-ethyl-, monocarbanilate can be synthesized through a multi-step process involving the reaction of 1,3-propanediol with ethyl groups and carbanilate. The synthesis typically involves:

    Esterification: Reacting 1,3-propanediol with ethyl chloroformate in the presence of a base such as pyridine to form 2-ethyl-1,3-propanediol.

    Carbanilation: The intermediate product is then reacted with phenyl isocyanate to form the monocarbanilate derivative.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-ethyl-, monocarbanilate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: The ethyl and carbanilate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Propanediol, 2-ethyl-, monocarbanilate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic compounds.

    Biology: Studied for its potential use in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-propanediol, 2-ethyl-, monocarbanilate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of different products. The pathways involved include esterification, hydrolysis, and oxidation-reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol: A simpler diol with two hydroxyl groups.

    2-Methyl-1,3-propanediol: A derivative with a methyl group instead of an ethyl group.

    1,3-Propanediol, 2-ethyl-2-(hydroxymethyl): Another derivative with a hydroxymethyl group.

Uniqueness

1,3-Propanediol, 2-ethyl-, monocarbanilate is unique due to its specific substitution pattern, which imparts distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

25451-65-4

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(hydroxymethyl)butyl N-phenylcarbamate

InChI

InChI=1S/C12H17NO3/c1-2-10(8-14)9-16-12(15)13-11-6-4-3-5-7-11/h3-7,10,14H,2,8-9H2,1H3,(H,13,15)

InChI Key

BDRYUPSBSJWEFN-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)COC(=O)NC1=CC=CC=C1

Origin of Product

United States

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